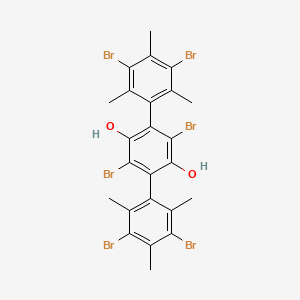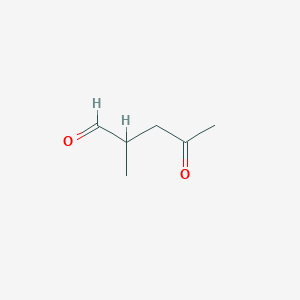
1,5-Diphenyl-1,5-bis(phenylsulfanyl)penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diphenyl-1,5-bis(phenylsulfanyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C29H22OS2. This compound is characterized by its unique structure, which includes two phenyl groups and two phenylsulfanyl groups attached to a penta-1,4-dien-3-one backbone. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction is carried out in an aqueous ethanol solution at a temperature of 20-25°C, yielding the desired product with a high degree of purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diphenyl-1,5-bis(phenylsulfanyl)penta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,5-Diphenyl-1,5-bis(phenylsulfanyl)penta-1,4-dien-3-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,5-Diphenyl-1,5-bis(phenylsulfanyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. For example, its inhibitory activity against enzymes is attributed to its ability to bind to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s antiplasmodial activity is believed to result from its interference with the parasite’s metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzylideneacetone: A structurally similar compound with two phenyl groups attached to a penta-1,4-dien-3-one backbone.
Bis(2-phenylvinyl) ketone: Another related compound with similar structural features.
Uniqueness
1,5-Diphenyl-1,5-bis(phenylsulfanyl)penta-1,4-dien-3-one is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
18627-85-5 |
|---|---|
Molekularformel |
C29H22OS2 |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
1,5-diphenyl-1,5-bis(phenylsulfanyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C29H22OS2/c30-25(21-28(23-13-5-1-6-14-23)31-26-17-9-3-10-18-26)22-29(24-15-7-2-8-16-24)32-27-19-11-4-12-20-27/h1-22H |
InChI-Schlüssel |
JSCHZRXCJDYNPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=O)C=C(C2=CC=CC=C2)SC3=CC=CC=C3)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


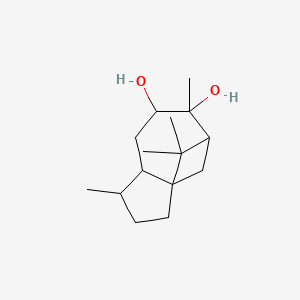
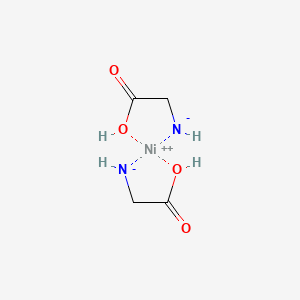
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)
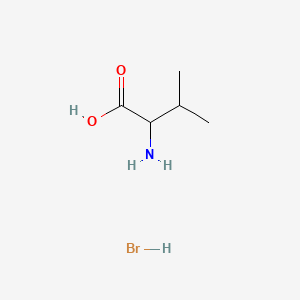

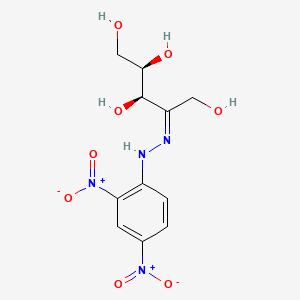

![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)


